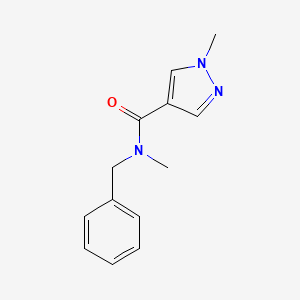
N-benzyl-N,1-dimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N,1-dimethylpyrazole-4-carboxamide (BDP) is a chemical compound that has been extensively studied for its potential applications as a pharmacological agent. BDP is a pyrazole derivative that has shown promise in a range of scientific research applications, including as an anti-inflammatory, anti-tumor, and neuroprotective agent. In
科学的研究の応用
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-benzyl-N,1-dimethylpyrazole-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has also been studied for its potential as an anti-tumor agent. Studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can inhibit the growth of tumor cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. This makes N-benzyl-N,1-dimethylpyrazole-4-carboxamide a potential candidate for the development of anti-cancer drugs.
In addition, N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its neuroprotective properties. Studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can protect neurons from damage caused by oxidative stress, and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, and can induce apoptosis in cancer cells. In vivo studies have shown that N-benzyl-N,1-dimethylpyrazole-4-carboxamide can reduce inflammation and tumor growth, and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-benzyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its versatility. N-benzyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have a range of potential applications, from anti-inflammatory to anti-tumor to neuroprotective. This makes N-benzyl-N,1-dimethylpyrazole-4-carboxamide a potentially useful tool for studying a variety of biological processes.
One limitation of using N-benzyl-N,1-dimethylpyrazole-4-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-benzyl-N,1-dimethylpyrazole-4-carboxamide to cells or animals in experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, which could limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-benzyl-N,1-dimethylpyrazole-4-carboxamide. One area of interest is the development of N-benzyl-N,1-dimethylpyrazole-4-carboxamide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms of action of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, which could lead to the development of more targeted and effective drugs.
In addition, more research is needed to fully understand the safety and toxicity of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, particularly in humans. This could help to determine the potential clinical applications of N-benzyl-N,1-dimethylpyrazole-4-carboxamide-based drugs.
Conclusion
In conclusion, N-benzyl-N,1-dimethylpyrazole-4-carboxamide (N-benzyl-N,1-dimethylpyrazole-4-carboxamide) is a chemical compound that has shown promise in a range of scientific research applications, including as an anti-inflammatory, anti-tumor, and neuroprotective agent. While more research is needed to fully understand the mechanisms of action and potential clinical applications of N-benzyl-N,1-dimethylpyrazole-4-carboxamide, it is clear that N-benzyl-N,1-dimethylpyrazole-4-carboxamide has the potential to be a valuable tool in the development of new drugs for a variety of diseases.
合成法
N-benzyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with benzylamine and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure N-benzyl-N,1-dimethylpyrazole-4-carboxamide. Other methods of synthesis include the reaction of 4-aminopyrazole with benzyl chloride and dimethylformamide, or the reaction of 4-acetylpyrazole with benzylamine and dimethylformamide.
特性
IUPAC Name |
N-benzyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(9-11-6-4-3-5-7-11)13(17)12-8-14-16(2)10-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIAWJPLOGTTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,1-dimethylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
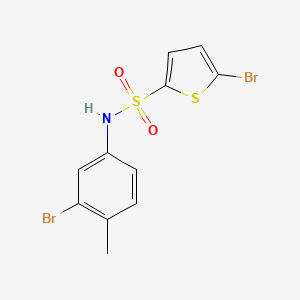
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
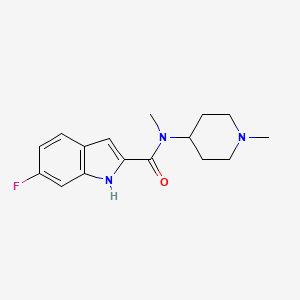


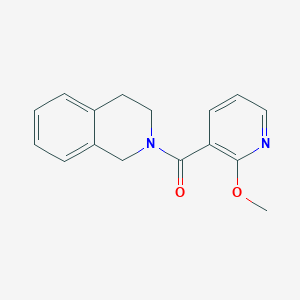
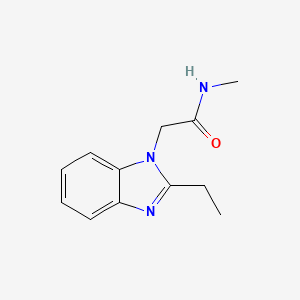
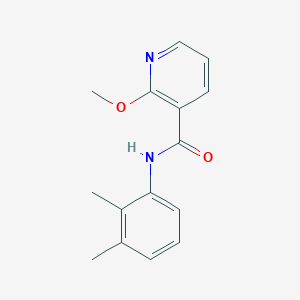


![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

